2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring, a thiazole ring, and a benzamide group, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the benzofuran and thiazole rings, followed by their coupling with the benzamide group. One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone . The final coupling step usually involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the benzofuran-thiazole intermediate with the benzamide group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the benzofuran ring.
Scientific Research Applications
2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological activity by binding to specific proteins involved in cellular processes . Overall, the compound’s effects are likely mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases such as cancer or psoriasis.
Thiazole derivatives: Compounds like thiamine (vitamin B1), which is essential for various metabolic processes.
Uniqueness
2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of benzofuran and thiazole rings, which may confer distinct biological activities not observed in other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-13-7-8-16-12(9-13)10-18(26-16)15-11-27-20(21-15)22-19(23)14-5-3-4-6-17(14)25-2/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRUGPPAWNAKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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